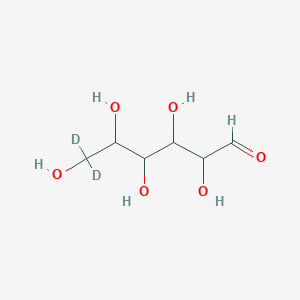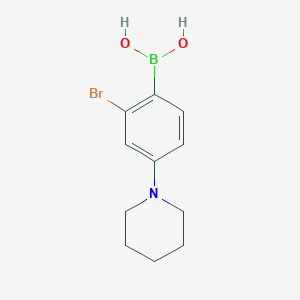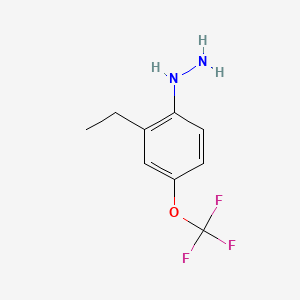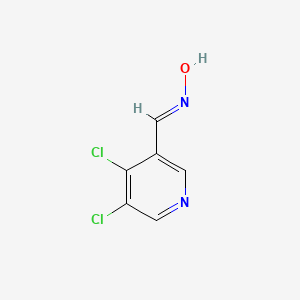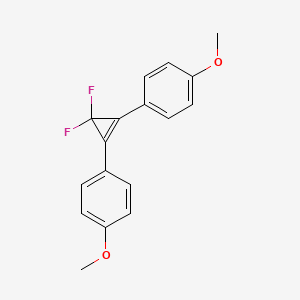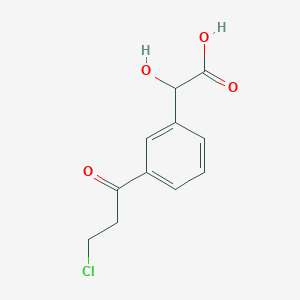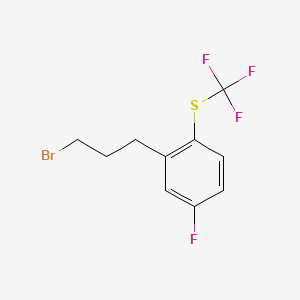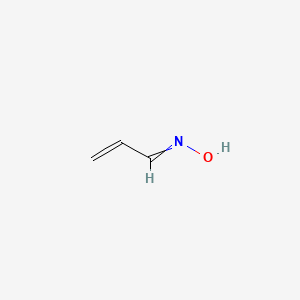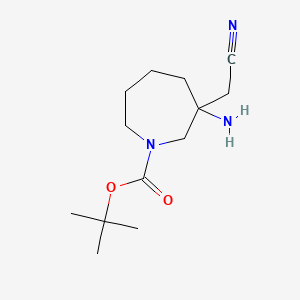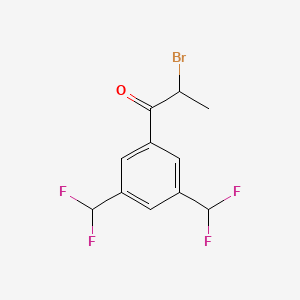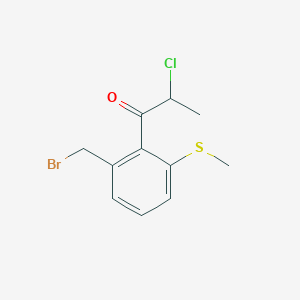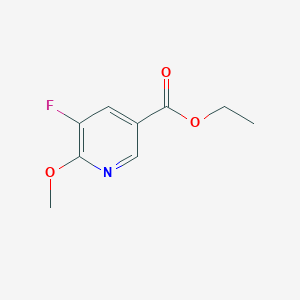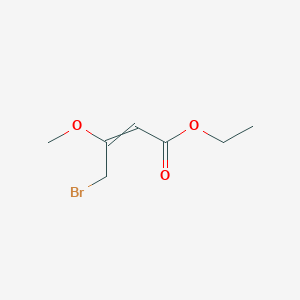
4-Bromo-3-methoxy-2-butenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-2-butenoic acid ethyl ester is an organic compound with the molecular formula C7H11BrO3. It is a derivative of butenoic acid, featuring a bromine atom at the 4th position and a methoxy group at the 3rd position. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-2-butenoic acid ethyl ester typically involves the esterification of 4-Bromo-3-methoxy-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The double bond in the butenoic acid moiety can be reduced to a single bond using hydrogenation catalysts
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Scientific Research Applications
4-Bromo-3-methoxy-2-butenoic acid ethyl ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-2-butenoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents on the butenoic acid moiety .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxy-2-butenoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Bromo-3-methoxy-2-butenoic acid: The parent acid form without the ester group.
4-Bromo-3-methyl-2-butenoic acid ethyl ester: Similar structure but with a methyl group instead of a methoxy group
Uniqueness
4-Bromo-3-methoxy-2-butenoic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H11BrO3 |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |
InChI Key |
VDUBJLXKPHPSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


